molecular formula C10H9NOS B1600126 2-(4-methoxyphenyl)thiazole CAS No. 27088-84-2

2-(4-methoxyphenyl)thiazole

Cat. No. B1600126
M. Wt: 191.25 g/mol
InChI Key: LRPLPGGILHNNFA-UHFFFAOYSA-N
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Patent
US08598359B2

Procedure details

The title compound was prepared from thiazole (2.0 g, 24 mmol) and 4-bromoanisole (3.0 g, 16 mmol) using the procedure of Example 146, step 1 with 67% yield (2.0 g).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Yield
67%

Identifiers

REACTION_CXSMILES
[S:1]1[CH:5]=[CH:4][N:3]=[CH:2]1.Br[C:7]1[CH:12]=[CH:11][C:10]([O:13][CH3:14])=[CH:9][CH:8]=1>>[CH3:14][O:13][C:10]1[CH:11]=[CH:12][C:7]([C:2]2[S:1][CH:5]=[CH:4][N:3]=2)=[CH:8][CH:9]=1

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
S1C=NC=C1
Name
Quantity
3 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C(C=C1)C=1SC=CN1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 67%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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